1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the imidazole class of organic compounds Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, an ethylthio group, and a 4-methoxyphenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of substituents: The 4-chlorophenyl, ethylthio, and 4-methoxyphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(methylthio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-hydroxyphenyl)-1H-imidazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylthio group, in particular, may impart distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-23-18-20-12-17(13-4-10-16(22-2)11-5-13)21(18)15-8-6-14(19)7-9-15/h4-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYYEYKSHCPCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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